molecular formula C26H24N2O5S B11410271 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11410271
M. Wt: 476.5 g/mol
InChI Key: DGFIOTBVXZFFBA-UHFFFAOYSA-N
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Description

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a chromene core, which is known for its diverse biological activities, and a sulfonamide group, which is often found in pharmaceuticals due to its antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between an appropriate phenol and an ethyl acetoacetate under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate with benzyl(methyl)sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with the Phenyl Group: The final step involves coupling the sulfonamide intermediate with a 4-aminophenyl derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, this compound may exhibit antibacterial, antifungal, or anticancer activities due to the presence of the sulfonamide group and the chromene core. It can be used in the development of new pharmaceuticals targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The sulfonamide group is known for its role in inhibiting bacterial growth, making it a candidate for antibiotic development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.

Mechanism of Action

The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase in bacteria, thereby preventing folic acid synthesis and bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[benzyl(methyl)sulfamoyl]phenyl}acetamide: Similar structure but with an acetamide group instead of the chromene core.

    4-oxo-4H-chromene-2-carboxamide derivatives: Compounds with variations in the substituents on the chromene core.

Uniqueness

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide is unique due to the combination of the chromene core and the sulfonamide group, which imparts both biological activity and chemical versatility. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C26H24N2O5S

Molecular Weight

476.5 g/mol

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-6-ethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C26H24N2O5S/c1-3-18-9-14-24-22(15-18)23(29)16-25(33-24)26(30)27-20-10-12-21(13-11-20)34(31,32)28(2)17-19-7-5-4-6-8-19/h4-16H,3,17H2,1-2H3,(H,27,30)

InChI Key

DGFIOTBVXZFFBA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4

Origin of Product

United States

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